N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core linked to a naphthalen-1-yl group via an acetamide bridge. The naphthalene moiety likely enhances lipophilicity and π-π stacking interactions, which may influence pharmacokinetic behavior or target binding .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-14(17-15-18-19-16-20(15)8-9-22-16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVDBDNZZUZAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-(naphthalen-1-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide, is a heterocyclic compound that contains a triazole and thiadiazine nucleus. These types of compounds are known to interact with a variety of enzymes and receptors in the biological system. .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their capability of binding in the biological system with a variety of enzymes and receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which may provide some insights into the pharmacokinetics of this compound.
Result of Action
Given the diverse pharmacological activities of triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Biological Activity
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological properties. The presence of both thiazole and triazole rings contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 286.36 g/mol |
| CAS Number | 933006-16-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanism involves:
- Hydrogen Bond Formation : The compound can form hydrogen bonds with target proteins or enzymes, enhancing its pharmacokinetic properties.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect against oxidative stress in cells.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Tested : Human colon cancer (HCT 116)
- IC50 Value : Approximately 10 μM
- Mechanism : Induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
| Pathogen Tested | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
Analgesic and Anti-inflammatory Effects
In animal models, the compound demonstrated analgesic effects comparable to standard analgesics like ibuprofen. Additionally, it reduced inflammation in models of induced arthritis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same structural framework:
-
Study on Antioxidant Properties :
- Compounds with similar thiazolo-triazole structures showed IC50 values ranging from 0.22 μg/mL to 1.08 μg/mL in antioxidant assays.
- This compound exhibited comparable antioxidant activity.
-
Evaluation Against Metabolic Enzymes :
- Studies indicated that similar compounds inhibited metabolic enzymes like AChE effectively.
- This inhibition suggests potential applications in treating conditions such as Alzheimer's disease.
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to the thiazolo[2,3-c][1,2,4]triazole family, which is structurally distinct from simpler triazole derivatives (e.g., 1,2,3-triazoles in –3). Key analogs include:
Key Observations :
- The naphthalen-1-yl group in the target compound introduces steric bulk and extended conjugation compared to smaller aryl substituents (e.g., 4-fluorophenyl in Compound 39). This may enhance binding to hydrophobic enzyme pockets or improve membrane permeability.
Comparison Table :
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
IR data for analogous compounds reveal characteristic peaks:
- C=O stretch : 1671–1682 cm⁻¹ (acetamide carbonyl) .
- C=C (aromatic) : 1587–1606 cm⁻¹ .
- –NH stretch : 3262–3302 cm⁻¹ .
The target compound is expected to exhibit similar peaks, with minor shifts due to the naphthalene group’s electron-withdrawing effects.
Nuclear Magnetic Resonance (NMR)
- 1H NMR : In Compound 6b (), the triazole proton appears at δ 8.36 ppm, while aromatic protons range from δ 7.20–8.61 ppm . The naphthalene protons in the target compound may deshield further (δ > 8.0 ppm).
- 13C NMR : Carbonyl carbons in analogs appear at δ 165.0–169.9 ppm , consistent with the acetamide moiety.
Enoyl-ACP Reductase (FabI) Inhibition
Thiazolotriazole analogs (e.g., Compound 39) inhibit FabI, a key enzyme in bacterial fatty acid biosynthesis .
Tankyrase-2 Inhibition ()
A related compound, 2-cyclohexyl-N-(5,6-dihydrothiazolotriazol-3-yl)acetamide, shows bioactivity against tankyrase-2, an enzyme involved in Wnt signaling . The naphthalene group in the target compound may enhance binding affinity due to increased hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
